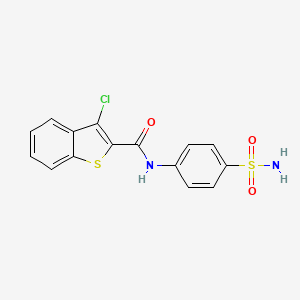

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (molecular formula: C₁₅H₁₁ClN₂O₃S₂; CAS: 313276-18-5) is a benzothiophene carboxamide derivative characterized by a chloro substituent at the 3-position of the benzothiophene core and a 4-sulfamoylphenyl group attached via an amide linkage . This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as Smoothened (SMO) and NLRP3 inflammasome, as well as antiviral and anticonvulsant agents.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S2/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)18-9-5-7-10(8-6-9)23(17,20)21/h1-8H,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGYHOKQRMERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 380.9 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Evaluation Against HeLa Cells : In a study assessing various derivatives, this compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin. This suggests its potential as a viable candidate for further development in cancer therapy .

- Structure-Activity Relationship (SAR) : The efficacy of this compound is influenced by its structural components. The presence of the sulfamoyl group and chloro substituent enhances its activity against cancer cell lines. Modifications in these groups can lead to variations in potency, indicating a strong SAR correlation .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer cell survival and proliferation, similar to other benzothiophene derivatives .

Data Tables

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HeLa | 0.126 | Doxorubicin | 0.1 |

| SMMC-7721 | 0.071 | Doxorubicin | 0.05 |

| K562 | 0.164 | Doxorubicin | 0.15 |

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide":

General Information:

- The compound is also known by its CAS number: 313276-18-5 .

- The molecular formula is C15H11ClN2O3S2 .

Potential Applications:

- Anti-cancer agent: Several N-(4-sulphamoylphenyl)benzamide derivatives have demonstrated a range of pharmacological activities, including anti-cancer properties . The anti-cancer potential of N-(4-sulphamoylphenyl)benzamide derivatives has not been fully explored, suggesting a possible area for research .

- Molecular Hybrid for Antitumor Activity: It can be used as a molecular hybrid containing structures of a triazine ring and a sulfonamide fragment to design new compounds with antitumor activity .

- Component in Sulfonamide Derivatives: It appears in the structure of some sulfonamide derivatives that show cytotoxic activity against human cancer cell lines .

Related Compounds and Research:

- Several research papers discuss related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, and their synthesis and evaluation as anti-cancer agents . These derivatives have shown anti-proliferative activity against human ovarian cancer and colon cancer cell lines . One compound, 4j, was tested against a panel of cancer cell lines, revealing that human pancreatic carcinoma displayed the highest sensitivity and induced apoptosis .

- Other related compounds include 3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide and 3-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide .

Safety Information:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzothiophene carboxamides is highly dependent on substituent modifications. Key analogues and their structural differences are summarized below:

Key Observations :

- Sulfamoyl vs. Pyridinyl/Morpholine Groups : The 4-sulfamoylphenyl group in the target compound contrasts with SAG’s pyridinyl-benzyl and SAG1.5’s fluorinated aromatic groups. These differences influence receptor binding; SAG derivatives exhibit potent SMO activation due to hydrophobic and π-π interactions with the pyridinyl group .

- Halogenation: Fluorination in SAG1.5 enhances potency (ED₅₀ ~10 nM) compared to non-fluorinated SAG, suggesting electron-withdrawing groups improve target engagement .

- Antiviral Activity : TPB’s carbamothioyl group enables hydrogen bonding with ZIKV RdRp residues (Asp residues), whereas the sulfamoyl group in the target compound may favor solubility or NLRP3 inflammasome interactions .

Smoothened Receptor Modulation

- SAG and SAG1.5 : Act as SMO agonists, inducing GLI transcription factor activation. SAG1.5’s 4,7-difluoro substitution increases metabolic stability and potency (EC₅₀ = 3 nM vs. SAG’s EC₅₀ = 20 nM) .

Anticonvulsant and Anti-inflammatory Activity

- NLRP3 Inhibition : Analogues like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) show NLRP3 inflammasome inhibition, suggesting the target compound’s sulfamoyl group may confer similar anti-inflammatory effects .

Pharmacokinetic and Physicochemical Properties

- Sulfamoyl Group : Enhances water solubility compared to hydrophobic substituents like diphenylpropyl (e.g., 3-chloro-N-(3,3-diphenylpropyl)-..., MW ~430) .

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling 3-chloro-1-benzothiophene-2-carboxylic acid with 4-sulfamoylaniline. A standard method employs carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF under nitrogen at 50–60°C for 12–24 hours . Post-reaction, the mixture is poured into ice-water to precipitate the product, followed by recrystallization from 1,4-dioxane. Key factors affecting yield include reagent stoichiometry (1:1.2 molar ratio of acid to amine), exclusion of moisture, and strict temperature control to minimize side reactions like hydrolysis .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1655 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfamoyl NH₂ protons (δ ~5.5 ppm). ¹³C NMR confirms the benzothiophene carbonyl carbon (δ ~165 ppm) .

- X-Ray Crystallography : Resolves molecular geometry, as demonstrated for related benzothiophene-carboxamide complexes in monoclinic systems (e.g., space group P2₁/c) .

Q. How is the compound screened for initial biological activity, and what are common assay protocols?

Initial antimicrobial screening follows the microplate alamar blue method against Mycobacterium tuberculosis H37Rv and Gram-positive/-negative bacteria. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–256 µg/mL) in 96-well plates, with ciprofloxacin as a positive control . For eukaryotic targets (e.g., Hedgehog signaling), cell-based luciferase reporter assays are employed, with SAG (a structural analog) serving as a reference agonist .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity, and what substituent effects are observed?

Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring enhances antimicrobial potency by increasing electrophilicity and membrane penetration . For example, analogs with 4-methoxyphenyl substituents show improved antitubercular activity (MIC ~6.25 µg/mL) compared to unsubstituted derivatives . Conversely, bulky groups (e.g., pyridinylmethyl) may reduce activity due to steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like M. tuberculosis MurA enzyme or viral RNA-dependent RNA polymerases (RdRp) .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain virulence, nutrient media composition) or compound purity. To standardize results:

Q. What in vivo models are suitable for evaluating antiviral or antitumor potential, based on structural analogs?

For antiviral studies, BALB/c mice infected with Zika virus (ZIKV) are treated intraperitoneally (25 mg/kg, Q12h) to assess viral load reduction via RT-qPCR. The structurally related compound TPB reduced ZIKV RNA by 99% in this model . For antitumor activity, xenograft models (e.g., human glioblastoma in nude mice) can evaluate Hedgehog pathway activation via immunohistochemical analysis of Gli1 expression .

Q. What strategies mitigate crystallographic challenges during structure refinement?

High-resolution data (≤1.0 Å) collected at synchrotron facilities improve refinement accuracy. For twinned crystals, the SHELXL program (using HKLF 5 format) applies twin law matrices (e.g., base-centered monoclinic lattices) . Residual electron density peaks near the sulfamoyl group may require disorder modeling (PART instructions in SHELXL) .

Q. Methodological Notes

- Synthesis Optimization : Replace DMF with DMAc for higher solubility of intermediates .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for cross-validation .

- In Vivo Dosing : Calculate pharmacokinetic parameters (e.g., Cmax, t½) via LC-MS/MS to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.